5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-

flavour regulation analytical specification isomeric mixture

5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2), also referenced as 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine, is a bicyclic nitrogen-containing heterocycle belonging to the pyrazine class. It is a Maillard reaction product with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g·mol⁻¹.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 38917-61-2
Cat. No. B3052151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-
CAS38917-61-2
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CCC2=NC(=CN=C12)C
InChIInChI=1S/C9H12N2/c1-6-3-4-8-9(6)10-5-7(2)11-8/h5-6H,3-4H2,1-2H3
InChIKeyCTFGVWCFSGCLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2): Procurement-Relevant Identity and Class Overview


5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2), also referenced as 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine, is a bicyclic nitrogen-containing heterocycle belonging to the pyrazine class [1]. It is a Maillard reaction product with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g·mol⁻¹ [1]. The compound is recognized internationally as a flavouring substance, carrying FEMA number 4702, JECFA number 2128, CoE number 11310, and EU FL numbers 14.102 and 14.161 [2]. Regulatory authorities, including the U.S. FDA (via FEMA GRAS), JECFA, and EFSA, have evaluated the substance and confirmed no safety concern at current dietary intake levels when used as a flavouring agent [2][3]. The commercial product is not a single chemical entity but a defined mixture containing 60–100% 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine and up to 40% of the 3,5-dimethyl isomer [4], a compositional feature that directly influences procurement and formulation decisions.

Why Cyclopentapyrazine Analogs Cannot Be Interchanged with 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2)


Cyclopentapyrazine derivatives with different alkyl-substitution patterns exhibit distinct sensory profiles, regulatory histories, and compositional definitions that preclude simple substitution [1]. The target compound is a defined mixture of 2,5-dimethyl and 3,5-dimethyl isomers [2], whereas its closest structural congener, 6,7-dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917), is a single chemical entity with documented weaker and less pungent sensory character [1]. EFSA has explicitly flagged that the composition of the mixture for the target substance (FL-no 14.102) has not been sufficiently specified [3], meaning that analytical identity verification is a prerequisite for procurement in EU-regulated applications. Furthermore, annual use volumes reported to JECFA differ by orders of magnitude between cyclopentapyrazine analogs, reflecting distinct market adoption patterns that influence commercial availability and cost [4]. The evidence items below quantify these differences where data permit and identify class-level inferences where head-to-head comparisons are absent.

Quantitative Differentiation Evidence for 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2) vs. Closest Analogs


Isomeric Composition Definition: Mixture vs. Single Entity Impacts Regulatory Compliance and Analytical Verification

The target compound (FEMA 4702 / JECFA 2128 / FL-no 14.102) is supplied as a mixture of 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine (60–100%) and 3,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine (up to 40%) [1]. In contrast, the structurally closest cyclopentapyrazine analog, 6,7-dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917 / JECFA 782 / FL-no 14.098), is a single defined compound with a purity specification of at least 95% [2]. EFSA has explicitly noted that for FL-no 14.102, 'the composition of mixture has not been specified sufficiently' [3], creating a compliance gap that does not exist for the 2,3-dimethyl analog. Procuring laboratories must therefore independently verify isomeric ratios for the target compound, whereas the 2,3-dimethyl congener can be accepted on the basis of standard purity assays.

flavour regulation analytical specification isomeric mixture EFSA compliance

Sensory Character Divergence Among Cyclopentapyrazine Flavor Ingredients: Expert Flavorist Assessment

Expert flavorist comparison published in Perfumer & Flavorist provides a class-level differentiation among the three most common cyclopentapyrazine flavor substances [1]. 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine (FEMA 3306) is described as combining roasted and peanut categories with an earthy note [1]. 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine (FEMA 3917) is characterized as 'slightly weaker than 5-methyl... a little less pungent, but very applicable to nut flavors' [1]. The target compound, 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine (FEMA 4702), is described as having 'a similar nutty character, perhaps a little more earthy, and works well in peanut flavors' [1]. This sensory ranking—5-methyl (strongest roasted/peanut) > 2,5-dimethyl (earthier nutty/peanut specialist) > 2,3-dimethyl (weaker, less pungent nut)—guides flavorist selection for specific food matrices. No quantitative odor threshold or dilution factor data are publicly available for a direct head-to-head comparison of these three cyclopentapyrazines.

flavor chemistry sensory evaluation nutty aroma peanut flavor

Physicochemical Properties: Boiling Point and Volatility Differences Influence Thermal Processing Suitability

The predicted boiling point of the target compound is 222.1 ± 35.0 °C at 760 mmHg , with an experimentally reported range of 230–231 °C . In comparison, the monomethyl analog 5-methyl-6,7-dihydro-5H-cyclopentapyrazine (CAS 23747-48-0) has a reported boiling point of 209.6 °C at 760 mmHg [1], a difference of approximately 12–21 °C. The higher boiling point of the dimethyl compound reflects its greater molecular weight (148.21 vs. 134.18 g·mol⁻¹) and suggests lower volatility, which may confer an advantage in high-temperature food processing applications such as baking and extrusion where early volatile loss reduces flavor impact. Vapor pressure is predicted at 0.2 ± 0.4 mmHg at 25 °C for the target compound . No vapor pressure data are available for the monomethyl analog in the same database for direct comparison. This evidence dimension is classified as cross-study comparable because physicochemical properties are derived from different sources and partially predicted rather than experimentally co-determined.

boiling point thermal stability flavor retention processed food

Annual Use Volumes and Market Adoption: Intra-Class Comparison from JECFA Survey Data

The JECFA evaluation of pyrazine derivatives (WHO Food Additives Series 48, 2002) reported annual use volumes in Europe and the USA for two cyclopentapyrazines [1]. The monomethyl analog 5-methyl-6,7-dihydro-5H-cyclopentapyrazine (JECFA 781) had annual use volumes of 5 kg (Europe) and 4 kg (USA). The 2,3-dimethyl analog 6,7-dihydro-2,3-dimethyl-5H-cyclopentapyrazine (JECFA 782) had substantially lower volumes of 0.01 kg (Europe) and 0.01 kg (USA), a 400–500 fold difference [1]. The target compound (JECFA 2128 / FEMA 4702) was not included in the 2002 JECFA evaluation but was evaluated later in 2012 (JECFA 76th meeting), indicating more recent market introduction and regulatory acceptance [2]. Compared to widely used simple pyrazines such as 2,5-dimethylpyrazine (Europe: 22 kg; USA: 8 kg) or 2,3,5-trimethylpyrazine (Europe: 120 kg; USA: 46 kg) [1], all cyclopentapyrazine derivatives remain specialty low-volume ingredients. The later regulatory timeline and lower market volume of the target compound predict more limited commercial availability and potentially higher unit cost compared to high-volume simple pyrazine alternatives.

use volume market adoption JECFA flavor ingredient procurement

Natural Occurrence Breadth and Food Matrix Compatibility: Implications for Natural-Identical Flavor Labeling

The target compound has been detected (though not always quantified) in a broad range of thermally processed foods, including roasted Earth almond (Cyperus esculentus), fermented wild rice (Zizania aquatica), cooked pork, cooked beef, roasted filberts, coffee (both Coffea arabica and Coffea canephora), cocoa beans (Theobroma cacao), cocoa butter, breakfast cereal, and roasted peanuts [1][2]. This wide natural occurrence profile contrasts with the monomethyl analog 5-methyl-6,7-dihydro-5H-cyclopentapyrazine, which is primarily documented in coffee, cocoa, and cooked meat [3]. The broad natural occurrence of the target compound supports its classification as a nature-identical flavouring substance across multiple food categories, which is a meaningful differentiator for clean-label product development. No quantitative concentration data across these food matrices are available for direct comparative analysis between the dimethyl and monomethyl cyclopentapyrazines; this evidence dimension is therefore classified as class-level inference based on qualitative occurrence data.

natural occurrence Maillard reaction food flavor natural-identical

Evidence-Based Application Scenarios for 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- (CAS 38917-61-2)


Peanut and Nut-Based Flavor Formulations Requiring Earthy Nuance

Expert flavorist evaluation identifies the target compound as having an earthier nutty character that 'works well in peanut flavors' compared to the sharper roasted profile of the 5-methyl analog (FEMA 3306) [1]. Flavor houses developing peanut, hazelnut, almond, and mixed nut flavor formulations should preferentially select FEMA 4702 when an earthy, less pungent nut character is desired over the dominant roasted note of FEMA 3306. This sensory differentiation, while qualitative, guides procurement for specific flavor profile targets.

Thermally Processed Foods Requiring High-Temperature Flavor Retention

The target compound exhibits a boiling point of 222–231 °C [1][2], approximately 12–21 °C higher than the monomethyl analog 5-methyl-6,7-dihydro-5H-cyclopentapyrazine (209.6 °C) [3]. This lower volatility predicts superior flavor retention during high-temperature unit operations such as baking, extrusion, and roasting. Product developers formulating baked goods, roasted nut coatings, and extruded savory snacks where process temperatures exceed 200 °C should evaluate the target compound for reduced volatile flavor loss compared to the monomethyl alternative.

EU-Regulated Flavor Applications Requiring Full Specification Documentation

EFSA has concluded that 24 pyrazine derivatives including FL-no 14.102 and 14.161 (the target compound) do not give rise to safety concerns at current dietary intake levels [1]. However, EFSA also noted that 'the composition of mixture has not been specified sufficiently' for FL-no 14.102 [1]. Procurement for EU food applications therefore requires that suppliers provide validated compositional analysis (isomeric ratio of 2,5-dimethyl to 3,5-dimethyl isomers) exceeding the minimum specification. By contrast, the 2,3-dimethyl analog (FL-no 14.098) has a straightforward ≥95% purity specification with no EFSA-declared compositional deficiency [2], making it a lower documentation-burden alternative where sensory profile interchangeability is acceptable.

Specialty Ingredient Procurement with Limited Multi-Supplier Sourcing

Annual use volumes for cyclopentapyrazine derivatives reported to JECFA are in the range of 0.01–5 kg per year in Europe and the USA, orders of magnitude below widely used simple pyrazines such as 2,5-dimethylpyrazine (22 kg Europe / 8 kg USA) and 2,3,5-trimethylpyrazine (120 kg Europe / 46 kg USA) [1]. The target compound (JECFA 2128) was evaluated later (2012) than its cyclopentapyrazine congeners JECFA 781 and 782 (2001) [2], indicating a more recent market entry. Procurement managers should anticipate fewer qualified suppliers, longer lead times, and higher per-kilogram pricing for this specialty compound compared to high-volume commodity pyrazine flavor ingredients. Competitive sourcing strategies should include advance qualification of at least two independent manufacturers.

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